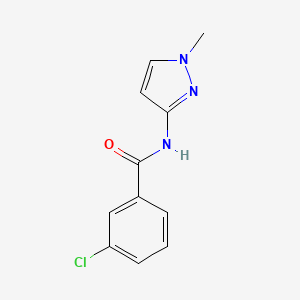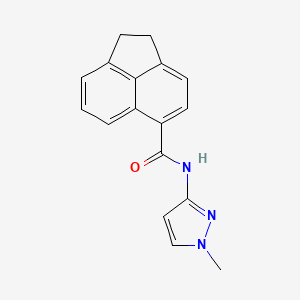
N-(1-methylpyrazol-3-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methylpyrazol-3-yl)cyclohexanecarboxamide, also known as NPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. NPC is a heterocyclic compound that contains a pyrazole ring and a cyclohexane ring, and it has a molecular formula of C12H18N2O.
Mecanismo De Acción
The exact mechanism of action of N-(1-methylpyrazol-3-yl)cyclohexanecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the perception of pain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. In vitro studies have shown that this compound can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-methylpyrazol-3-yl)cyclohexanecarboxamide is its versatility and potential for use in various scientific fields. This compound is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N-(1-methylpyrazol-3-yl)cyclohexanecarboxamide. In medicine, this compound could be further studied for its potential applications in the treatment of pain, inflammation, and cancer. In agriculture, this compound could be further studied for its potential applications as a pesticide. In material science, this compound could be further studied for its potential applications in the development of self-healing materials. Further studies could also be conducted to better understand the mechanism of action of this compound and to identify any potential side effects or adverse reactions.
Métodos De Síntesis
N-(1-methylpyrazol-3-yl)cyclohexanecarboxamide can be synthesized through a multistep process that involves the reaction of 1-methylpyrazole with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with an amine such as methylamine or ethylamine to yield the final product, this compound. This synthesis method has been optimized and improved over the years to increase the yield and purity of this compound.
Aplicaciones Científicas De Investigación
N-(1-methylpyrazol-3-yl)cyclohexanecarboxamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. This compound has also been studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
In agriculture, this compound has been shown to have insecticidal properties, making it a potential candidate for the development of new pesticides. This compound has also been studied for its potential applications in material science, as it has been shown to have self-healing properties that could be utilized in the development of new materials.
Propiedades
IUPAC Name |
N-(1-methylpyrazol-3-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-14-8-7-10(13-14)12-11(15)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKUHJOCTLFRKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorobenzoyl)-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]piperidine-3-carboxamide](/img/structure/B7457147.png)
![N-[1-(4-acetamidophenyl)sulfonylpiperidin-4-yl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7457155.png)
![N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-2-(1-phenylpyrazol-4-yl)acetamide](/img/structure/B7457163.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7457166.png)
![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7457178.png)

![1,3,6-trimethyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457190.png)
![3-[[1-(4-chlorophenyl)-2-methylpropyl]amino]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B7457200.png)

![6-cyclopropyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457214.png)



![3-(3-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457243.png)